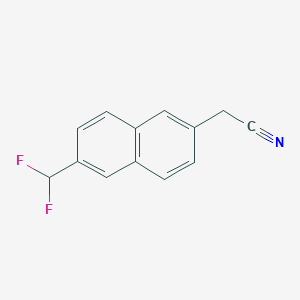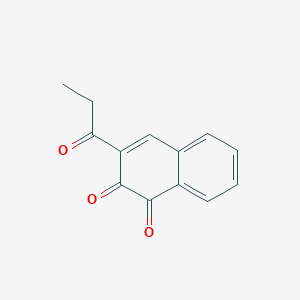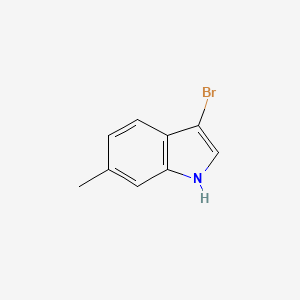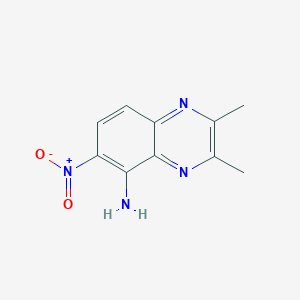
2,3-Dimethyl-6-nitroquinoxalin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-nitroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an amine group at position 5 on the quinoxaline ring.
準備方法
The synthesis of 2,3-Dimethyl-6-nitroquinoxalin-5-amine typically involves the reaction of 2,3-dimethylquinoxaline with nitric acid to introduce the nitro group at position 6. The amine group at position 5 can be introduced through a subsequent reaction with ammonia or an amine derivative. Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents .
化学反応の分析
2,3-Dimethyl-6-nitroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents.
科学的研究の応用
2,3-Dimethyl-6-nitroquinoxalin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has shown that quinoxaline derivatives, including this compound, have potential anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,3-Dimethyl-6-nitroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and receptors, disrupting cellular processes and leading to cell death .
類似化合物との比較
2,3-Dimethyl-6-nitroquinoxalin-5-amine is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:
Quinoxaline: The parent compound with no substituents.
2,3-Dimethylquinoxaline: Lacks the nitro and amine groups.
6-Nitroquinoxaline: Lacks the methyl and amine groups. These similar compounds share some pharmacological properties but differ in their specific activities and applications.
特性
CAS番号 |
57436-92-7 |
|---|---|
分子式 |
C10H10N4O2 |
分子量 |
218.21 g/mol |
IUPAC名 |
2,3-dimethyl-6-nitroquinoxalin-5-amine |
InChI |
InChI=1S/C10H10N4O2/c1-5-6(2)13-10-7(12-5)3-4-8(9(10)11)14(15)16/h3-4H,11H2,1-2H3 |
InChIキー |
CGRRTSSFNJCXJA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2N)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


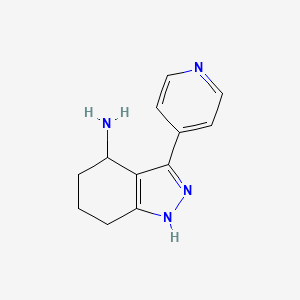
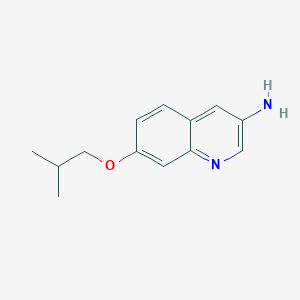

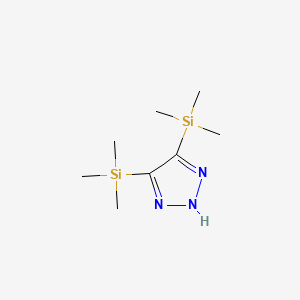
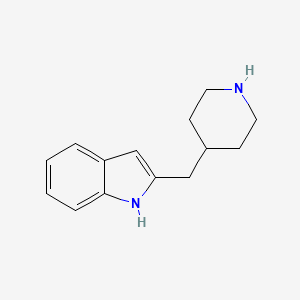
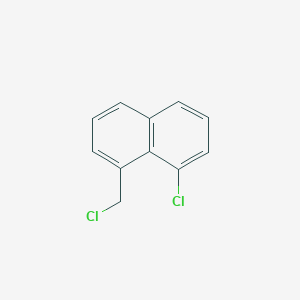

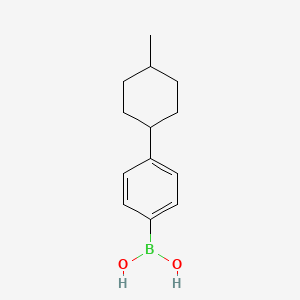
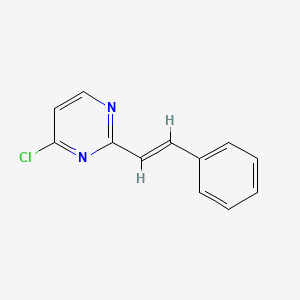
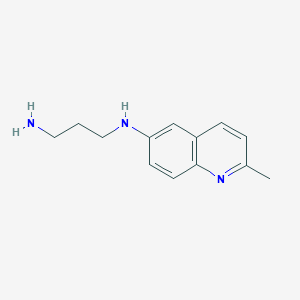
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
